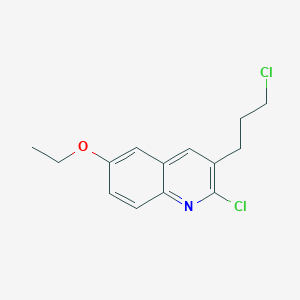

2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline

説明

Chemical Structure and Properties 2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline (CAS 948294-63-1) is a quinoline derivative with a bicyclic structure comprising a benzene ring fused to a pyridine ring. Its molecular formula is C₁₄H₁₅Cl₂NO, with a molecular weight of 284.2 g/mol and an XLogP3 value of 4.7, indicating moderate lipophilicity . The compound features:

- A chlorine atom at the 2-position.

- A 3-chloropropyl substituent at the 3-position.

- An ethoxy group (-OCH₂CH₃) at the 6-position.

Key physical properties include a density of 1.235 g/cm³, boiling point of 410.2°C, and flash point of 201.9°C .

Applications and Safety

Primarily used in industrial and scientific research, this compound requires careful handling due to its toxicity. Safety protocols emphasize ventilation, protective equipment, and avoidance of contact with skin or eyes .

Structure

3D Structure

特性

CAS番号 |

948294-63-1 |

|---|---|

分子式 |

C14H15Cl2NO |

分子量 |

284.2 g/mol |

IUPAC名 |

2-chloro-3-(3-chloropropyl)-6-ethoxyquinoline |

InChI |

InChI=1S/C14H15Cl2NO/c1-2-18-12-5-6-13-11(9-12)8-10(4-3-7-15)14(16)17-13/h5-6,8-9H,2-4,7H2,1H3 |

InChIキー |

HPJPNDYPWRSFAK-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CCCCl |

製品の起源 |

United States |

準備方法

Synthetic Routes

The synthesis of 2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline typically involves several key steps:

Chlorination of Quinoline Derivatives : This initial step introduces a chlorine atom into the quinoline structure, which is essential for further reactions.

Alkylation : The chlorinated quinoline is then reacted with 3-chloropropyl chloride in the presence of a base, such as potassium carbonate. This reaction usually occurs in an organic solvent like dichloromethane under reflux conditions.

Reaction Conditions

Solvents : Common solvents used include dichloromethane and dimethylformamide (DMF).

Temperature : Reactions are often conducted at elevated temperatures to facilitate the reaction kinetics, typically at reflux conditions.

Base : Potassium carbonate is frequently employed to neutralize the acid byproduct formed during the alkylation step.

Detailed Reaction Mechanism

The reaction mechanism can be broken down into the following stages:

Formation of the Chlorinated Intermediate :

- The quinoline derivative undergoes electrophilic substitution where chlorine replaces a hydrogen atom on the aromatic ring.

-

- The chlorine atom on the chloropropyl group acts as a leaving group when it reacts with the nucleophile (the chlorinated quinoline), leading to the formation of the desired product.

Summary of Chemical Reactions

The following table summarizes key chemical reactions involved in the synthesis of 2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Chlorination | Introduction of chlorine into quinoline | Chlorine gas or chlorinating agents |

| Alkylation | Substitution of chlorine with alkyl group | 3-Chloropropyl chloride, potassium carbonate |

| Solvent Reactions | Solvent interactions and product solubility | Dichloromethane, DMF |

Industrial Production Methods

In industrial settings, the production of 2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline may utilize continuous flow reactors to enhance efficiency and scalability. This method allows for better control over reaction conditions and can improve yield and purity compared to traditional batch processes.

Research Findings and Applications

Recent studies have highlighted various biological activities associated with quinoline derivatives, including:

Antimicrobial Activity : Research indicates that compounds like 2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline exhibit significant antibacterial properties against various strains, making them candidates for further medicinal development.

Anticancer Properties : Investigations into their mechanism of action suggest potential applications in cancer therapy due to their ability to inhibit critical cellular processes involved in tumor growth.

化学反応の分析

Types of Reactions

2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding quinoline derivatives.

Reduction Reactions: The compound can undergo reduction reactions to modify the quinoline ring structure.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while oxidation can produce a quinoline carboxylic acid.

科学的研究の応用

2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

Industry: Utilized in the development of specialty chemicals and materials

作用機序

The mechanism of action of 2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer cell proliferation .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations in Quinoline Derivatives

6-Ethoxy vs. 6-Methoxy Substitution

A closely related analog is 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (CAS 159383-57-0), where the ethoxy group (-OCH₂CH₃) is replaced by a methoxy group (-OCH₃). Key differences include:

- Molecular Weight : Reduced to 270.2 g/mol (vs. 284.2 g/mol for the ethoxy variant) due to the smaller methoxy substituent.

- Market Applications : The methoxy derivative is highlighted in market reports for its use in pharmaceuticals and agrochemicals, though specific applications remain proprietary .

Chloropropyl vs. Chloromethyl/Methyl Substitution

- 2-Chloro-3-chloromethyl-6-ethoxyquinoline (CAS 948290-90-2): Molecular Formula: C₁₂H₁₁Cl₂NO (MW: 256.13 g/mol).

- 2-Chloro-6-ethoxy-3-methylquinoline (CAS 948291-66-5): Molecular Formula: C₁₂H₁₂ClNO (MW: 221.68 g/mol). A methyl (-CH₃) group at the 3-position simplifies the structure, likely improving synthetic yields but reducing halogen-mediated interactions in biological targets .

Table 1: Substituent Effects on Physicochemical Properties

*Estimated based on substituent contributions.

Antitumor Potential

Chloropropyl-substituted compounds, such as 6-nitro-2-(3-chloropropyl)naphthalimide, demonstrate notable antitumor activity by inhibiting DNA/RNA synthesis in tumor cells .

Steric and Electronic Effects

In carborane analogs, increasing chloropropyl substitution elongates carbon-carbon bonds (e.g., 1.628 Å in unsubstituted vs. 1.672 Å in bis-chloropropyl derivatives) due to steric hindrance . For quinoline derivatives, the 3-chloropropyl group may similarly distort the quinoline backbone, affecting binding to enzymatic targets or altering metabolic stability.

生物活性

2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique structure which includes a chloro group, an ethoxy group, and a propyl chain. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C14H15Cl2NO

- Molecular Weight : 284.18 g/mol

- CAS Number : 948294-63-1

The biological activity of 2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline is primarily attributed to its interaction with various molecular targets in biological systems. It is believed to exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Interaction : It potentially interacts with various receptors, modulating their activity and influencing physiological responses.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It is hypothesized that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation . This mechanism is critical in developing therapeutic agents for conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

- Synthesis and Evaluation : A study focused on synthesizing derivatives of quinoline compounds, including 2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline, evaluated their biological activities through various assays. Results indicated promising antimicrobial effects comparable to standard drugs .

- In Vivo Studies : Preliminary in vivo studies using animal models have shown that compounds related to 2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline exhibit reduced inflammatory responses when administered prior to inducing agents . These findings support the potential therapeutic applications of this compound in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloroquinoline | Lacks ethoxy and chloropropyl groups | Moderate antimicrobial activity |

| 6-Ethoxyquinoline | Lacks chloropropyl group | Limited anti-inflammatory activity |

| 2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline | Contains both ethoxy and chloropropyl groups | Potentially high antimicrobial and anti-inflammatory activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing (3-chloropropyl)trimethoxysilane with a quinoline precursor under inert atmosphere (N₂/Ar) at 78°C, followed by rotoevaporation and vacuum drying, yields chloropropyl-substituted intermediates . Adjusting stoichiometry, solvent polarity, and reaction time (e.g., 12–24 hours) can improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm substituent positions. For example, quinoline protons typically resonate at δ 7.5–8.5 ppm, while ethoxy groups appear at δ 1.3–1.5 ppm (triplet) and δ 4.0–4.3 ppm (quartet) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Data collection at high resolution (≤1.0 Å) reduces errors in chlorine atom positioning due to their high electron density .

Q. How can purity and stability be assessed during storage?

- Methodological Answer : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase). Stability tests under varying temperatures (4°C, 25°C) and humidity (0–80% RH) over 6–12 months can identify decomposition pathways (e.g., hydrolysis of the chloropropyl group). Use FT-IR to detect oxidation products (C=O stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity during functionalization of the chloropropyl group?

- Methodological Answer : The chloropropyl chain’s reactivity is modulated by steric hindrance from the quinoline core. For example, nucleophilic substitution with amines (e.g., aniline) requires a bulky base (triethylamine) to deprotonate intermediates, favoring substitution at the terminal chlorine over β-hydrogen elimination . Computational DFT studies (B3LYP/6-31G*) can predict activation barriers for competing pathways .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). For instance, NMR may show averaged signals for rotating substituents, while X-ray data reveal static conformations. Use variable-temperature NMR and molecular dynamics simulations (AMBER/GAFF force fields) to reconcile differences .

Q. What strategies are effective for derivatizing the chloropropyl moiety to enhance biological or catalytic activity?

- Methodological Answer : The chloropropyl group can be functionalized via:

- Nucleophilic substitution : React with imidazole or thiols in ethanol at 60°C to yield tertiary amines or thioethers .

- Cross-coupling : Employ Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) to attach aryl/heteroaryl groups, enhancing π-π stacking in catalytic applications .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。